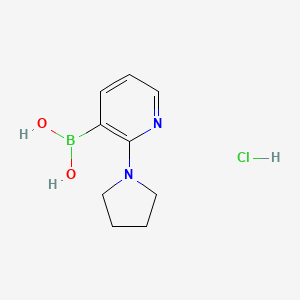(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
CAS No.:
Cat. No.: VC17969524
Molecular Formula: C9H14BClN2O2
Molecular Weight: 228.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14BClN2O2 |
|---|---|
| Molecular Weight | 228.48 g/mol |
| IUPAC Name | (2-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5,13-14H,1-2,6-7H2;1H |
| Standard InChI Key | FVGREYZYMKDJIC-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(N=CC=C1)N2CCCC2)(O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Key physicochemical parameters include:
The hydrochloride salt enhances aqueous solubility compared to the free base, a critical feature for biological applications .
Synthesis and Purification Strategies
Synthetic Routes
The free base form, (2-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, is typically synthesized via:
-
Borylation of Halogenated Precursors: A palladium-catalyzed Miyaura borylation of 3-bromo-2-(pyrrolidin-1-yl)pyridine using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ .
-
Direct Functionalization: Introduction of the boronic acid group via lithiation followed by quenching with triisopropyl borate, as described for analogous pyridylboronic acids .
The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid, followed by recrystallization from ethanol/water mixtures .
Process Optimization
Recent patents highlight innovations in boronic acid synthesis, such as using sodium iodide to mitigate high-pressure conditions during amination steps, improving yields (>90%) and purity (>99% HPLC) . For example, a 2020 patent demonstrated that replacing traditional bases with sodium iodide in ammonia-mediated reactions reduced reaction times from 48 hours to 12 hours .
Applications in Medicinal Chemistry and Drug Development
Role in Allosteric Modulator Design
Pyridylboronic acids are pivotal in designing allosteric modulators for G-protein-coupled receptors (GPCRs). For instance, PSNCBAM-1, a CB1 receptor antagonist, incorporates a related pyridylpyrrolidine-boronic acid scaffold . Structural analogs of (2-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid exhibit nanomolar binding affinities (K_B = 54.3 nM) and positive cooperativity (α = 7.3) in modulating cannabinoid receptors .
Antibody-Drug Conjugate (ADC) Synthesis
Boronic acids facilitate site-specific conjugation of cytotoxic payloads to antibodies. The hydrochloride salt’s improved solubility enables efficient bioconjugation under physiological conditions, as evidenced in the synthesis of Acalabrutinib intermediates . A 2025 study reported a 78% yield in coupling reactions using this compound as a boronate ester precursor .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.32 (dd, J = 7.6, 4.8 Hz, 1H), 3.45–3.40 (m, 4H), 1.95–1.85 (m, 4H), 1.70–1.60 (m, 2H) .
-
HRMS (ESI+): m/z calc. for C₉H₁₃BN₂O₂ [M+H]⁺: 192.1070; found: 192.1074 .
Comparative Analysis with Analogous Boronic Acids
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume